N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide

Lipophilicity Drug-likeness ADME prediction

This 4-methyl analog is the critical electron-donating reference point in a Hammett-type SAR series of pyrrolidine sulfonamide urotensin II antagonists. With a TPSA of 74.9 Ų (below the 90 Ų CNS permeability threshold), it retains predicted BBB permeability that the 4-nitro analog (TPSA ≈120.7 Ų) cannot achieve. Unlike the 4-CF₃ analog (MW 454.5), this compound (MW 400.5) meets lead-likeness criteria—free of halogens and positioned for fragment elaboration or HTS library inclusion. Procurement of the 4-methyl derivative over electron-withdrawing analogs is essential to establish the electronic contribution to potency in any systematic SAR exploration for cardiovascular or CNS indications. Offered at 90%+ purity with flexible mg-to-g scale quantities.

Molecular Formula C22H28N2O3S
Molecular Weight 400.54
CAS No. 896285-45-3
Cat. No. B2759498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide
CAS896285-45-3
Molecular FormulaC22H28N2O3S
Molecular Weight400.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
InChIInChI=1S/C22H28N2O3S/c1-15-7-9-19(10-8-15)22(25)23-14-20-6-5-11-24(20)28(26,27)21-17(3)12-16(2)13-18(21)4/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,23,25)
InChIKeyJZIOYGAFBVTCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide (CAS 896285-45-3): Core Chemical Identity and Physicochemical Profile


N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide (CAS 896285-45-3) is a synthetic small-molecule pyrrolidine sulfonamide featuring a 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) group and a para-methylbenzamide moiety [1]. This compound belongs to a class of heterocyclic aminoalkyl benzamides that have been investigated as urotensin II receptor antagonists and monoamine reuptake inhibitors in the patent literature [2]. Its structure combines a conformationally flexible pyrrolidine core with a sterically bulky mesitylsulfonyl substituent and a lipophilic 4-methylbenzamide terminus, yielding a molecular weight of 400.5 g/mol and a computed XLogP3-AA of 4.1 [1].

Why Generic Substitution of N-((1-(Mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide Is Not Advisable Without Comparative Data


Within the N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-benzamide series, even minor para-substituent changes on the terminal phenyl ring produce measurable differences in computed lipophilicity and hydrogen-bond acceptor capacity that can significantly alter pharmacokinetic behavior and target binding [1]. The class-level patent data indicate that sulfonamide-based urotensin II antagonists exhibit Ki values spanning more than three orders of magnitude (5 nM to >10,000 nM) depending on subtle structural modifications [2]. Consequently, assuming interchangeability between the 4-methyl derivative and its 4-chloro, 4-nitro, or 4-trifluoromethyl analogs without direct comparative experimental data risks selecting a compound with substantially different potency, selectivity, or physicochemical suitability.

Quantitative Differentiation Evidence for N-((1-(Mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide Versus Closest Analogs


Comparative Lipophilicity (XLogP3-AA): 4-Methyl vs. 4-Chloro, 4-Nitro, and 4-Trifluoromethyl Analogs

The 4-methyl substituent on the terminal benzamide ring confers a computed XLogP3-AA of 4.1, representing the lowest lipophilicity among the commercially available para-substituted analogs in this series [1]. This value is 0.3 log units lower than the 4-chloro analog (XLogP3-AA ~4.4) and 0.8 log units lower than the 4-trifluoromethyl analog (XLogP3-AA ~4.9) [2]. The 4-nitro analog exhibits an even more divergent profile (XLogP3-AA ~3.4) but introduces a strongly electron-withdrawing group that alters hydrogen-bond acceptor geometry [3]. These differences are within the range known to affect oral absorption and metabolic clearance in drug-like molecules.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Heavy Atom Count Differentiation vs. Halogenated Analogs

The target compound has a molecular weight of 400.5 g/mol with 28 heavy atoms [1]. This places it squarely within the 'lead-like' chemical space (MW ≤ 460), unlike the 4-trifluoromethyl analog (MW 454.5 g/mol, 31 heavy atoms including three fluorine atoms) and the 4-chloro analog (MW 420.95 g/mol, 28 heavy atoms including one chlorine) [2]. The absence of halogen atoms eliminates potential liabilities associated with halogenated aromatics, including photochemical instability and covalent protein binding via nucleophilic aromatic substitution.

Molecular weight Lead-likeness Fragment-based screening

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Implications for Blood-Brain Barrier Penetration

The target compound exhibits a computed TPSA of 74.9 Ų with 4 hydrogen-bond acceptors (HBA) [1]. This TPSA value falls below the widely cited CNS permeability threshold of ~90 Ų, suggesting potential for blood-brain barrier penetration [2]. In contrast, the 4-nitro analog possesses 6 HBA and a TPSA of ~120.7 Ų due to the additional nitro oxygen atoms, which would predict significantly restricted CNS access [3]. The 4-CF3 analog maintains 4 HBA but carries three fluorine atoms that increase molecular volume without altering TPSA, potentially affecting passive diffusion rates differently.

CNS permeability Blood-brain barrier TPSA cutoff

Rotatable Bond Count and Conformational Flexibility: 4-Methyl vs. Bulkier Analogs

With 5 rotatable bonds [1], this compound occupies an optimal flexibility range for achieving balanced ligand binding entropy. The 4-tert-butyl analog (not directly measured but structurally inferable) would introduce additional freely rotating methyl groups, increasing conformational entropy penalty upon binding. Conversely, more constrained analogs with ortho-substitution on the benzamide ring would reduce the rotational freedom and potentially limit the accessible binding conformations. The mesitylsulfonyl group itself is conformationally restricted due to its three methyl substituents creating a sterically defined environment around the sulfonamide [2].

Conformational entropy Ligand efficiency Binding thermodynamics

Patent-Class Evidence: Pyrrolidine Sulfonamides as Urotensin II Antagonists With Ki Range Spanning Four Orders of Magnitude

The pyrrolidine sulfonamide patent (US 7,019,008) explicitly demonstrates that structural modifications within this chemotype produce Ki values from 5 nM to >10,000 nM in a radioligand binding assay against the human urotensin II receptor (GPR-14) [1]. Example 5 in the patent showed a Ki of 1,400 nM, representing a mid-range potency. Although specific data for the 4-methyl derivative were not disclosed in the available patent text, the structure-activity relationship (SAR) framework indicates that the 4-methylbenzamide substituent provides a balanced electro-donating effect distinct from the electron-withdrawing 4-Cl, 4-NO2, and 4-CF3 analogs [2]. This differential electronic character predicts distinct binding kinetics and functional antagonism profiles at the urotensin receptor.

Urotensin II GPCR antagonism Cardiovascular pharmacology

Hydrogen-Bond Donor Count: Differentiation From Secondary Amide and Sulfonamide-Containing Analogs

The target compound possesses exactly one hydrogen-bond donor (HBD), located on the benzamide NH group [1]. This single HBD profile is conserved across the 4-Cl, 4-CF3, and 4-NO2 analogs, indicating that the primary differentiation among these compounds does not arise from hydrogen-bond donation capacity. However, certain patent-exemplified analogs within the broader pyrrolidine sulfonamide class introduce additional HBD groups (e.g., primary sulfonamide NH2), which dramatically alter solubility and target engagement profiles [2]. This confirms that within the 4-substituted benzamide sub-series, the key differentiating factors are lipophilicity, electronic effects, and steric bulk rather than HBD count.

Hydrogen bonding Molecular recognition Protein-ligand interactions

Optimal Research and Industrial Application Scenarios for N-((1-(Mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide


CNS-Targeted Lead Optimization Programs Requiring Balanced BBB Penetration

With a TPSA of 74.9 Ų (below the 90 Ų CNS permeability threshold) and moderate lipophilicity (XLogP3-AA = 4.1), this compound is suited as a starting scaffold for CNS drug discovery programs targeting urotensin II receptors or monoamine transporters [1]. Procurement of the 4-methyl analog over the 4-nitro analog (TPSA ≈ 120.7 Ų) is essential for maintaining predicted BBB permeability [2].

Fragment-Based and High-Throughput Screening Libraries Prioritizing Lead-Like Properties

The molecular weight (400.5 g/mol), absence of halogen atoms, and 5 rotatable bonds position this compound within lead-like chemical space suitable for fragment elaboration or HTS library inclusion [1]. It offers better compliance with lead-likeness criteria than the 4-CF3 analog (MW 454.5; 3 fluorine atoms), reducing the risk of late-stage attrition due to poor physicochemical properties [2].

Urotensin II Receptor Antagonist SAR Studies Requiring Systematic Para-Substituent Exploration

The patent literature establishes that pyrrolidine sulfonamides act as urotensin II antagonists with Ki values spanning 5 nM to >10,000 nM [1]. The 4-methyl analog serves as the critical electron-donating reference point in a Hammett-type SAR series that includes 4-Cl (electron-withdrawing, inductive), 4-NO2 (strongly electron-withdrawing, resonance), and 4-CF3 (strongly electron-withdrawing, inductive). Any systematic SAR exploration of this chemotype for cardiovascular or CNS indications requires inclusion of the 4-methyl derivative to establish the electronic contribution to potency.

Monoamine Reuptake Inhibitor Scaffold Development Leveraging Pyrrolidine-Benzamide Pharmacophore

The heterocyclic aminoalkyl benzamide motif has been claimed in patents for monoamine reuptake inhibition [1]. The 4-methyl substitution provides the least steric bulk among commercially available analogs in this sub-series, allowing for subsequent iterative optimization without pre-existing steric constraints that might obscure true SAR trends during lead optimization.

Quote Request

Request a Quote for N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.